2,4-Dihydroxy-3,6-dimethylbenzoesäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Methyl-Orsellinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard bei der Dereplikation von Naturstoffen verwendet.

Biologie: Die Verbindung ist ein Pilzmetabolit, der in Arten wie Aspergillus terreus vorkommt.

Medizin: Untersuchungen haben sein Potenzial als antibakterielles und antifungizides Mittel gezeigt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-Orsellinsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Polyketid-Weg: Die Verbindung wird über den Polyketid-Weg biosynthetisiert, an dem Enzyme wie Polyketid-Synthasen beteiligt sind.

Antibakterielle und antifungizide Aktivität: Sie entfaltet ihre Wirkung, indem sie die Zellwände von Bakterien und Pilzen stört, was zum Zelltod führt.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 3-Methyl-Orsellinsäure kann durch verschiedene Verfahren synthetisiert werden:

Oxidation von Orsellaldehyd: Dieses Verfahren beinhaltet die Oxidation von Orsellaldehyd zur Herstellung von 3-Methyl-Orsellinsäure.

Michael-Addukt-Bildung: Ein weiterer synthetischer Weg beinhaltet die Bildung eines Michael-Addukts, gefolgt von nachfolgenden Reaktionen, um die gewünschte Verbindung zu erhalten.

Hydrolyse von Everninsäure oder Ramalinsäure: Das Kochen dieser Säuren mit Bariumhydroxid kann ebenfalls 3-Methyl-Orsellinsäure erzeugen.

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

3-Methyl-Orsellinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu erhalten.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Hydroxylgruppen in 3-Methyl-Orsellinsäure können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder andere reduzierte Derivate erzeugen kann.

Wirkmechanismus

The mechanism of action of 3-Methyl Orsellinic Acid involves its interaction with specific molecular targets and pathways:

Polyketide Pathway: The compound is biosynthesized via the polyketide pathway, involving enzymes such as polyketide synthases.

Antibacterial and Antifungal Activity: It exerts its effects by disrupting the cell walls of bacteria and fungi, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-Orsellinsäure ähnelt anderen Dihydroxybenzoesäuren, wie zum Beispiel:

Orsellinsäure: Die Stammverbindung, die sich nur durch das Vorhandensein einer Methylgruppe an der dritten Position unterscheidet.

Everninsäure: Eine weitere verwandte Verbindung, die hydrolysiert werden kann, um 3-Methyl-Orsellinsäure zu erzeugen.

Ramalinsäure: Ähnlich in der Struktur und ebenfalls ein Vorläufer für die Synthese von 3-Methyl-Orsellinsäure.

Einzigartigkeit: Die Einzigartigkeit von 3-Methyl-Orsellinsäure liegt in ihrer spezifischen Methylsubstitution, die im Vergleich zu ihren Analoga unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleiht.

Biologische Aktivität

2,4-Dihydroxy-3,6-dimethylbenzoic acid (often referred to as DMBA) is a phenolic compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activities of DMBA, including its anti-inflammatory, antioxidant, diuretic, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure

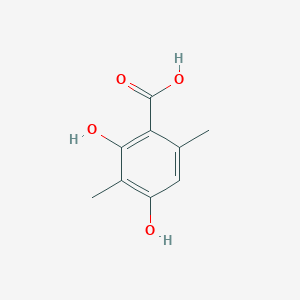

The chemical structure of 2,4-Dihydroxy-3,6-dimethylbenzoic acid is characterized by:

- Two hydroxyl groups at positions 2 and 4.

- Methyl groups at positions 3 and 6.

This structure contributes to its reactivity and interaction with biological systems.

1. Anti-inflammatory Activity

DMBA has been studied for its anti-inflammatory properties. In a study involving extracts from Brassica species, DMBA exhibited significant inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition percentage was reported to be around 15-19% at certain concentrations, indicating moderate anti-inflammatory activity .

2. Antioxidant Activity

The antioxidant capacity of DMBA has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that DMBA possesses notable antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. For instance, methanolic extracts containing DMBA showed an IC50 of approximately 12.9 μg/mL .

3. Diuretic Activity

Research on the diuretic effects of DMBA derivatives demonstrated promising results. In vitro studies using Madin-Darby canine kidney (MDCK) cells indicated that DMBA and its derivatives significantly inhibited sodium transport in renal tubules. The inhibition rates for some derivatives reached up to 47%, suggesting their potential as diuretic agents .

| Compound | Inhibition Rate (%) |

|---|---|

| DMBA | 33.51 |

| Derivative 6c | 47.18 |

| Hydrochlorothiazide (Control) | 45.00 |

4. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that DMBA exhibits selective cytotoxic effects. For instance, in studies involving Caco-2 and HCT-116 cell lines, DMBA showed significant inhibition of cell proliferation with IC50 values around 54% at specific concentrations .

Study on Diuretic Effects

A recent study focused on the diuretic activity of DMBA derivatives highlighted the structure-activity relationship (SAR). It was found that modifications at the R1 and R2 positions significantly influenced the diuretic efficacy of these compounds. The introduction of ethyl or propyl groups enhanced their activity against Na+ transport in renal tubules .

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of DMBA on cancer cells, it was observed that the compound induced apoptosis in a dose-dependent manner. The study reported a significant reduction in cell viability in treated groups compared to controls, with detailed analysis showing morphological changes consistent with apoptotic processes .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLJRRECIZZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352972 | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-46-4 | |

| Record name | 3-Methylorsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4707-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?

A1: 2,4-Dihydroxy-3,6-dimethylbenzoic acid, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.

Q2: Does 2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibit any biological activity?

A2: Yes, 2,4-Dihydroxy-3,6-dimethylbenzoic acid has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Q3: Has 2,4-Dihydroxy-3,6-dimethylbenzoic acid been found in other natural sources besides fungi?

A3: While the provided research focuses on fungal sources, 2,4-Dihydroxy-3,6-dimethylbenzoic acid was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.